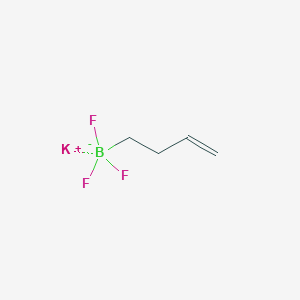

Potassium but-3-enyltrifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

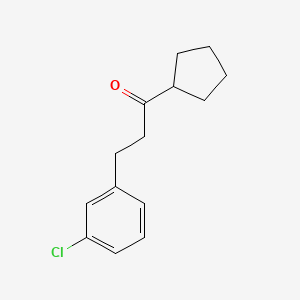

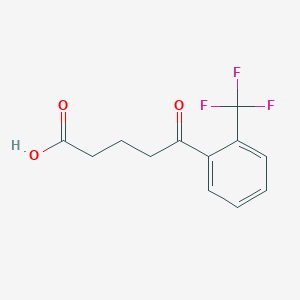

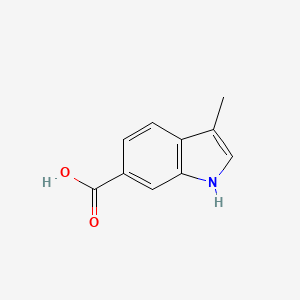

Potassium but-3-enyltrifluoroborate is an organoboron compound with a chemical formula of C4H7BF3K . It has a molecular weight of 162.00 and is commonly used reagent in organic chemistry due to its unique properties and versatility in various reactions.

Synthesis Analysis

Potassium organotrifluoroborates can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . A simple and efficient palladium-catalyzed reaction of aryl chlorides with tetrahydroxydiboron gives arylboronic acids. To ensure preservation of the carbon-boron bond, the boronic acids were efficiently converted in situ to trifluoroborate derivatives or boronates in very good yields .Molecular Structure Analysis

The molecular structure of Potassium but-3-enyltrifluoroborate is represented by the formula C4H7BF3K . The structure is consistent with the results from NMR identification .Chemical Reactions Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis

Potassium but-3-enyltrifluoroborate is a solid substance that should be stored at room temperature . Its melting point is greater than 300° C .Wissenschaftliche Forschungsanwendungen

Potassium but-3-enyltrifluoroborate is a chemical compound with the molecular formula C4H7BF3K and a molecular weight of 162.00 . It is a solid substance that is stable at room temperature .

One of the main applications of Potassium but-3-enyltrifluoroborate, and similar potassium trifluoroborate salts, is in the field of chemical synthesis , specifically in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used to create carbon-carbon bonds which are crucial in the creation of a vast array of organic compounds .

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them particularly useful in laboratory settings where these conditions are common.

In terms of experimental procedures, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This suggests that Potassium but-3-enyltrifluoroborate could be used in similar reactions.

Proteomics Research

Potassium but-3-enyltrifluoroborate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Organic Synthesis

Potassium but-3-enyltrifluoroborate, like other potassium trifluoroborate salts, is used in organic synthesis, particularly in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used to create carbon-carbon bonds which are crucial in the creation of a vast array of organic compounds .

Epoxidation of C=C Bonds

The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This suggests that Potassium but-3-enyltrifluoroborate could be used in similar reactions.

Zukünftige Richtungen

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them very useful in a vast array of C–C bond forming reactions . Therefore, the future directions of Potassium but-3-enyltrifluoroborate could involve further exploration of its potential uses in various chemical reactions .

Eigenschaften

IUPAC Name |

potassium;but-3-enyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXWGXKSNOQOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC=C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635421 |

Source

|

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium but-3-enyltrifluoroborate | |

CAS RN |

608140-67-6 |

Source

|

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)